Acetic acid, 11-(triethoxysilyl)undecyl ester

Catalog No.
S3463289
CAS No.
959053-85-1
M.F
C19H40O5Si
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 11-(triethoxysilyl)undecyl ester

CAS Number

959053-85-1

Product Name

Acetic acid, 11-(triethoxysilyl)undecyl ester

IUPAC Name

11-triethoxysilylundecyl acetate

Molecular Formula

C19H40O5Si

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C19H40O5Si/c1-5-22-25(23-6-2,24-7-3)18-16-14-12-10-8-9-11-13-15-17-21-19(4)20/h5-18H2,1-4H3

InChI Key

WUHZCNHGBOHDKN-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC

Canonical SMILES

CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC
  • Form covalent bonds with various inorganic substrates: The triethoxysilyl group can react with hydroxyl groups (–OH) present on the surface of materials like glass, silica, and metal oxides, forming siloxane (Si-O-Si) bonds. This creates a strong chemical linkage between the organic molecule (TESUU) and the inorganic substrate [].
  • Introduce organic functionalities: The undecyl chain provides organic character to the modified surface, influencing properties like wettability, adhesion, and lubrication [].

These surface modification capabilities of TESUU make it valuable for various scientific research applications, including:

  • Creating self-assembled monolayers (SAMs)

    TESUU can be used to create well-defined and ordered organic layers on inorganic substrates. These SAMs find applications in studying surface-molecule interactions, developing biosensors, and controlling cell adhesion [, ].

  • Modifying surfaces for biocompatibility

    TESUU can be used to improve the biocompatibility of implantable devices and biosensors by reducing protein adsorption and improving cell attachment [].

  • Functionalizing surfaces for specific applications

    By introducing the undecyl chain, TESUU can tailor the surface properties for specific applications, such as creating hydrophobic surfaces for microfluidics or modifying electrodes for electrochemical studies [].

Adhesion Promotion

Another key application of TESUU in scientific research is adhesion promotion. The combination of the siloxane bond with the organic chain allows TESUU to act as a bridge between:

  • Inorganic substrates: As mentioned earlier, TESUU can covalently bond to various inorganic materials.
  • Organic materials: The undecyl chain can interact with organic polymers, resins, and adhesives through van der Waals forces and hydrophobic interactions.

This bridging function of TESUU enhances the adhesion between dissimilar materials, making it valuable for applications such as:

  • Improving bonding between composite materials

    TESUU can be used to improve the adhesion between different components in composite materials, such as reinforcing fibers and polymer matrices.

  • Enhancing adhesion of coatings and films

    TESUU can be incorporated into coatings and films to improve their adhesion to various substrates, leading to improved durability and performance.

Coating Development

TESUU also finds use in scientific research for developing novel coatings with specific functionalities. Its unique properties contribute to:

  • Formation of durable and water-repellent coatings

    The long alkyl chain of TESUU imparts hydrophobic character to the coating, repelling water and improving its durability in wet environments.

  • Creating functional coatings for specific applications

    By incorporating TESUU into different coating formulations, researchers can tailor the properties of the coating for specific applications, such as developing anti-corrosion coatings or controlled drug delivery systems.

Acetic acid, 11-(triethoxysilyl)undecyl ester is a chemical compound classified as an ester formed from acetic acid and 11-(triethoxysilyl)undecyl alcohol. Its molecular formula is C19H40O5SiC_{19}H_{40}O_{5}Si with a molecular weight of approximately 376.603 g/mol. This compound appears as a colorless, odorless liquid that is soluble in water, making it suitable for various applications in the chemical industry .

The primary reaction involving acetic acid, 11-(triethoxysilyl)undecyl ester is its formation through the esterification process between acetic acid and 11-(triethoxysilyl)undecyl alcohol. This reaction typically requires an acid catalyst and can be represented as follows:

Acetic Acid+11 Triethoxysilyl undecyl AlcoholAcetic Acid 11 Triethoxysilyl undecyl Ester+Water\text{Acetic Acid}+\text{11 Triethoxysilyl undecyl Alcohol}\rightarrow \text{Acetic Acid 11 Triethoxysilyl undecyl Ester}+\text{Water}

Further reactions may include hydrolysis under acidic or basic conditions, which can revert the ester back to its constituent alcohol and acetic acid. Additionally, acetic acid, 11-(triethoxysilyl)undecyl ester can participate in condensation reactions with other silanes or organic compounds due to its reactive silane group.

The synthesis of acetic acid, 11-(triethoxysilyl)undecyl ester typically involves the following steps:

  • Preparation of Reactants: Obtain pure acetic acid and 11-(triethoxysilyl)undecyl alcohol.
  • Esterification Reaction: Mix the reactants in a reactor equipped with a reflux condenser and add an acid catalyst (such as sulfuric acid).
  • Heating: Heat the mixture under reflux conditions for several hours to promote the reaction.
  • Separation: After completion, separate the product from unreacted materials and by-products through distillation or extraction.
  • Purification: Purify the product using techniques such as chromatography if necessary.

Acetic acid, 11-(triethoxysilyl)undecyl ester has various applications across different fields:

  • Adhesives and Sealants: Its silane functionality enhances adhesion to substrates like glass and metals.
  • Coatings: Used in protective coatings due to its water-solubility and ability to form strong bonds with surfaces.
  • Biomedical

Interaction studies of acetic acid, 11-(triethoxysilyl)undecyl ester with other chemicals are essential for understanding its compatibility and reactivity. These studies typically focus on:

  • Chemical Stability: Assessing how it reacts with moisture and other environmental factors.
  • Biocompatibility: Evaluating its interactions with biological tissues if used in biomedical applications.
  • Synergistic Effects: Investigating how it may enhance or inhibit the activity of other compounds in formulations .

Several compounds share structural similarities with acetic acid, 11-(triethoxysilyl)undecyl ester. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
OctyltriethoxysilaneC12H28O3SiC_{12}H_{28}O_{3}SiLonger alkyl chain; used primarily as a coupling agent
PropyltriethoxysilaneC9H22O3SiC_{9}H_{22}O_{3}SiShorter chain; commonly used in sealants and adhesives
VinyltriethoxysilaneC10H22O3SiC_{10}H_{22}O_{3}SiContains a vinyl group; useful in polymer modification

Uniqueness

Acetic acid, 11-(triethoxysilyl)undecyl ester is unique due to its combination of both an aliphatic chain and a triethoxysilane functional group, which allows for enhanced adhesion properties while maintaining water solubility. This dual functionality makes it particularly valuable in applications requiring both hydrophilicity and strong bonding capabilities .

Dates

Modify: 2023-08-19

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